molecular formula C6H8N2O B138608 N-prop-2-ynylaziridine-1-carboxamide CAS No. 142238-08-2

N-prop-2-ynylaziridine-1-carboxamide

Cat. No.: B138608
CAS No.: 142238-08-2
M. Wt: 124.14 g/mol
InChI Key: BJUGPNMXCIYCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-prop-2-ynylaziridine-1-carboxamide is a nitrogen-containing heterocyclic compound characterized by a three-membered ring structure. Aziridines are known for their significant ring strain, which makes them highly reactive and versatile intermediates in organic synthesis. The presence of the 2-propynyl group adds further reactivity, making this compound particularly interesting for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-prop-2-ynylaziridine-1-carboxamide typically involves the reaction of aziridine with 2-propynyl isocyanate. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Aziridine} + \text{2-propynyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of aziridines often involves the use of electrophilic nitrogen sources to transform alkenes into aziridines. This method is advantageous due to the availability of alkenes and the efficiency of the transformation process. The use of electrochemical methods to generate dicationic intermediates has also been explored, allowing for the coupling of alkenes with primary amines under basic conditions .

Chemical Reactions Analysis

Types of Reactions: N-prop-2-ynylaziridine-1-carboxamide undergoes various types of chemical reactions, including:

    Nucleophilic Ring Opening: The strained three-membered ring of aziridines makes them susceptible to nucleophilic attack, leading to ring-opening reactions.

    Substitution Reactions: The presence of the 2-propynyl group allows for substitution reactions, where the propynyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Ring-Opened Products: Depending on the nucleophile used, the major products are typically amine derivatives with the nucleophile attached to the former aziridine ring carbon.

Scientific Research Applications

N-prop-2-ynylaziridine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-prop-2-ynylaziridine-1-carboxamide involves its high ring strain, which makes it highly reactive towards nucleophiles. The compound can alkylate thiol groups on proteins, leading to the formation of stable adducts. This reactivity is particularly significant in the context of cancer therapy, where it can inhibit the function of protein disulfide isomerases (PDIs) on the surface of cancer cells, disrupting their ability to maintain proper protein folding and function .

Comparison with Similar Compounds

Uniqueness: N-prop-2-ynylaziridine-1-carboxamide is unique due to the presence of the 2-propynyl group, which adds additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and a promising candidate for various scientific applications.

Properties

CAS No.

142238-08-2

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

N-prop-2-ynylaziridine-1-carboxamide

InChI

InChI=1S/C6H8N2O/c1-2-3-7-6(9)8-4-5-8/h1H,3-5H2,(H,7,9)

InChI Key

BJUGPNMXCIYCDQ-UHFFFAOYSA-N

SMILES

C#CCNC(=O)N1CC1

Canonical SMILES

C#CCNC(=O)N1CC1

Synonyms

1-Aziridinecarboxamide,N-2-propynyl-(9CI)

Origin of Product

United States

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